SNAP-8(Acetyl Glutamyl Heptapeptide-3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

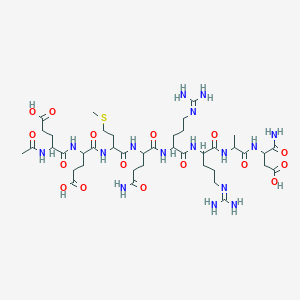

The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling agents.

Major Products

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Restored methionine-containing peptide.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.

Biology

In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.

Medicine

In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .

Industry

In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .

Mechanism of Action

The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .

Comparison with Similar Compounds

Similar Compounds

Ac-glu-glu-met-gln-arg-arg-nh2:

Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.

Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.

Uniqueness

The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .

Biological Activity

SNAP-8, also known as Acetyl Glutamyl Heptapeptide-3, is a synthetic peptide renowned for its biological activity in the field of cosmetic science, particularly as an anti-aging agent. This article delves into the peptide's mechanisms of action, efficacy in reducing wrinkles, and its potential applications in various therapeutic contexts.

SNAP-8 is an octapeptide derived from the N-terminal end of SNAP-25, a protein integral to neurotransmitter release. Its amino acid sequence is as follows:

- Amino Acid Sequence : Acetyl-Glutamyl-Glutamyl-Methionyl-Glutaminyl-Arginyl-Arginyl-Alanylaspartic acid

- Molecular Weight : Approximately 1075.16 g/mol

The primary mechanism by which SNAP-8 exerts its biological activity involves competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex formation. By binding to SNAP-25, SNAP-8 disrupts the assembly of this complex, which is crucial for acetylcholine release at the neuromuscular junction. This inhibition results in reduced muscle contractions that contribute to wrinkle formation, thereby showcasing its potential as an effective anti-wrinkle agent .

Efficacy in Reducing Wrinkles

Research has demonstrated that SNAP-8 significantly reduces the depth of facial wrinkles associated with expression lines. In clinical studies, subjects using formulations containing 10% SNAP-8 reported an average wrinkle depth reduction of approximately 30% compared to those using acetyl hexapeptide-3 (Argireline) alone .

Case Study Data

| Study | Concentration | Wrinkle Reduction (%) | Duration |

|---|---|---|---|

| Study 1 | 10% SNAP-8 | 30% | 28 days |

| Study 2 | 10% Argireline | 23% | 28 days |

These findings indicate that SNAP-8 is approximately 30% more effective than its predecessor, Argireline .

Applications in Cosmetic Formulations

SNAP-8 is primarily utilized in cosmetic products aimed at reducing signs of aging. Its applications include:

- Anti-wrinkle creams : Formulated to diminish fine lines and wrinkles.

- Serums : Concentrated products designed for targeted wrinkle treatment.

The peptide's ability to modulate muscle contractions allows it to serve as a non-invasive alternative to botulinum toxin injections for wrinkle reduction .

Research Findings and Future Directions

Recent studies suggest that SNAP-8 may have broader implications beyond cosmetic applications. Its potential to interfere with protein-protein interactions positions it as a valuable tool in various research settings, particularly in studying cellular signaling pathways and exocytosis mechanisms in non-neuronal cells .

Potential Research Applications

- Cellular Signaling Studies : Investigating how SNAP-8 modulates hormone and cytokine secretion.

- Peptide-based Technologies : Developing biosensors that utilize SNAP-8's interaction capabilities to monitor cellular activities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying SNAP-8 in transdermal formulations like microneedle patches?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using multiple reaction monitoring (MRM) mode is optimal. Key parameters include:

- Linearity : Calibration curves (0.0125–0.15 ng/μL) with correlation coefficients ≥0.9971 .

- Sensitivity : Limit of detection (LOD) = 0.0025 ng/mg; limit of quantification (LOQ) = 0.0125 ng/mg .

- Accuracy and Precision : Recovery rates of ~76.7%, with %RSD ≤0.12 and %RE within ±1.68 .

- Matrix Effects : Use matrix-matched calibration to mitigate interference from patch components, reducing quantification errors by ~16.3% compared to solvent-based methods .

Q. How does SNAP-8 exert its anti-wrinkle effects at the molecular level?

SNAP-8 inhibits neurotransmitter release by stabilizing the SNARE complex (via SNAP-25 modulation), thereby reducing muscle contractions that contribute to dynamic wrinkles. It extends the stability of the SNARE complex compared to shorter peptides like Acetyl hexapeptide-3, leading to prolonged efficacy .

Q. What are the optimal storage and handling conditions for SNAP-8 in laboratory settings?

- Storage : Lyophilized powder should be stored at -20°C, with reconstituted solutions kept at -20°C and used within one month .

- Stability : Degrades rapidly at room temperature; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate SNAP-8’s anti-wrinkle efficacy?

- Parameters :

- Outcome Measures : Quantify wrinkle depth via 3D imaging and measure muscle activity via electromyography (EMG) .

Q. How do matrix effects impact SNAP-8 quantification, and what strategies address this?

- Challenge : Excipients in microneedle patches (e.g., polymers) suppress ionization efficiency, leading to underestimation of SNAP-8 levels by ~16.3% .

- Solution :

- Prepare calibration curves using blank patch extracts to mimic the sample matrix.

- Optimize LC conditions (e.g., 0.1% formic acid in mobile phase) to enhance peptide ionization .

Q. What are the barriers to transdermal delivery of SNAP-8, and how can they be overcome?

Q. How do structural differences between SNAP-8 and Acetyl hexapeptide-3 influence their mechanisms?

- Structural Variance : SNAP-8 is an octapeptide (Ac-EEMQRRAD-NH2) with two additional residues compared to Acetyl hexapeptide-3 .

- Functional Impact : The extended sequence enhances SNAP-25 binding, increasing SNARE complex stabilization by ~30% and prolonging muscle relaxation .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported efficacy values for SNAP-8?

- Source of Variability : Differences in formulation (e.g., peptide concentration, delivery systems) and measurement techniques (e.g., LC-MS/MS vs. ELISA) .

- Mitigation : Standardize protocols across studies, such as using MRM-based LC-MS/MS for quantification and controlled in vivo models .

Q. Methodological Recommendations

Q. What peptide modification strategies enhance SNAP-8’s stability in formulations?

Properties

Molecular Formula |

C41H70N16O16S |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |

InChI Key |

KMACPCJUCHVVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.